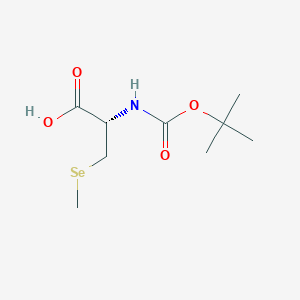

Boc-3-(Methylseleno)-D-Ala-OH

Description

Significance of Selenium in Chemical Biology and Organic Synthesis

Selenium is an essential trace element in various biological systems, primarily because it is the defining component of the 21st proteinogenic amino acid, selenocysteine (B57510) (Sec). huji.ac.ilwikipedia.orgwikipedia.org Selenocysteine is incorporated into the polypeptide chains of selenoproteins, which play crucial roles in antioxidant defense and redox signaling. acs.orgsemanticscholar.org The lower reduction potential and higher nucleophilicity of the selenol group in selenocysteine compared to the thiol group in cysteine are key to the catalytic activity of many selenoenzymes. wikipedia.orgsemanticscholar.org

Overview of Organoselenium Compounds as Chiral Building Blocks and Reagents

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthesis methodologies. Chiral organoselenium compounds have emerged as important intermediates, reagents, and catalysts in this pursuit. citedrive.commdpi.com Their application in asymmetric synthesis is a significant area of research, with various strategies employed to achieve high levels of stereocontrol. researchgate.netthieme-connect.com

Chiral organoselenium compounds can be synthesized through several routes, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts. mdpi.com These compounds can then be used to induce chirality in a wide range of chemical transformations. benthamdirect.com For instance, chiral selenium electrophiles have been used in asymmetric selenenylation reactions of alkenes, while chiral selenides have been employed as ligands in transition metal-catalyzed asymmetric reactions. researchgate.netrsc.org The ability to introduce, manipulate, and subsequently remove the selenium moiety makes these compounds versatile tools for the synthesis of complex chiral molecules. tandfonline.com

Structural Classifications of Selenoamino Acid Derivatives

Selenoamino acids are amino acids in which a selenium atom replaces the sulfur atom of their corresponding sulfur-containing counterparts. meta-biol.net The most well-known examples are selenocysteine (Sec) and selenomethionine (B1662878) (SeMet). nih.govresearchgate.net Beyond these fundamental structures, a variety of derivatives have been synthesized and studied. These derivatives are often classified based on the nature of the protecting groups attached to the amino and seleno functionalities, as well as the stereochemistry of the alpha-carbon.

A significant class of selenoamino acid derivatives includes those protected with a tert-butoxycarbonyl (Boc) group at the N-terminus. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This makes Boc-protected amino acids, including selenoamino acid derivatives, valuable building blocks for solid-phase peptide synthesis (SPPS). thieme-connect.com

Within this class, we find compounds like Boc-3-(Methylseleno)-D-Ala-OH , which is a derivative of the D-isomer of alanine (B10760859). The "Boc" indicates the N-terminal tert-butoxycarbonyl protecting group, "3-(Methylseleno)" specifies a methylseleno group (-SeCH₃) attached to the beta-carbon of the alanine backbone, and "D-Ala" denotes the D-stereoisomer of alanine. The "-OH" signifies the free carboxylic acid group. This specific structure makes it a useful building block for incorporating a D-selenoamino acid residue into peptides, which can confer unique structural and functional properties.

Other related selenoamino acid derivatives include various Se-protected selenocysteine derivatives and selenomethionine analogues. thieme-connect.comgoogle.com For example, plants can metabolize inorganic selenium into compounds like Se-methylselenocysteine (MeSeCys). frontiersin.org The structural diversity of these derivatives allows for a wide range of applications in chemical biology and medicinal chemistry.

Compound Information Table

| Compound Name | Abbreviation | Key Structural Features |

| This compound | - | N-Boc protected, D-alanine backbone, methylseleno group |

| Selenocysteine | Sec | Cysteine analogue with selenium instead of sulfur |

| Selenomethionine | SeMet | Methionine analogue with selenium instead of sulfur |

| Se-methylselenocysteine | MeSeCys | Selenocysteine with a methyl group on the selenium atom |

| γ-L-Glutamyl-Se-methyl-L-selenocysteine | GGMSC | Dipeptide of glutamic acid and Se-methyl-L-selenocysteine |

| γ-L-Glutamyl-L-selenomethionine | GGLSM | Dipeptide of glutamic acid and L-selenomethionine |

| α-L-Glutamyl-Se-methyl-L-selenocysteine | AGMSC | Dipeptide of glutamic acid and Se-methyl-L-selenocysteine |

| α-L-Glutamyl-L-selenomethionine | AGLSM | Dipeptide of glutamic acid and L-selenomethionine |

Properties

Molecular Formula |

C9H17NO4Se |

|---|---|

Molecular Weight |

282.21 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid |

InChI |

InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |

InChI Key |

LCDYDFZQTGADFX-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C[Se]C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O |

Origin of Product |

United States |

Stereochemical Aspects and Chirality in Organoselenium Alanine Derivatives

Enantioselective Synthesis and Diastereocontrol

The synthesis of specific enantiomers (non-superimposable mirror images) of organoselenium alanine (B10760859) derivatives is a significant challenge in organic chemistry. nih.gov Enantioselective synthesis aims to produce a single enantiomer, which is often the biologically active form of a molecule.

Several strategies have been developed to control the stereochemical outcome of reactions involving organoselenium compounds. These include:

Substrate Control: Utilizing a chiral starting material can influence the stereochemistry of the final product. For instance, the synthesis of enantiomerically pure 1,2-selenoamines has been achieved using a chiral sulfinyl group as a directing group. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction. While not directly applied to Boc-3-(Methylseleno)-D-Ala-OH in the reviewed literature, this is a common strategy in asymmetric synthesis.

Chiral Catalysts: The use of chiral catalysts is a powerful tool for achieving high enantioselectivity. nih.gov For example, rhodium-catalyzed asymmetric hydroselenation of alkenes has been studied to understand the origins of enantioselectivity. rsc.org

Diastereocontrol, the selective formation of one diastereomer over others, is also a critical aspect. In the synthesis of complex molecules with multiple chiral centers, controlling the relative stereochemistry is paramount. For example, the Se-Michael addition of selenolates to chiral dehydroalanines has been shown to proceed with high diastereoselectivity, yielding single stereoisomers. unirioja.esacs.org

Detailed research findings on the enantioselective synthesis of organoselenium compounds are extensive. For instance, various enantiomerically pure chiral diselenides have been synthesized and used to transfer chirality in stereoselective methoxyselenenylations of alkenes. cardiff.ac.uk The table below summarizes some approaches to stereoselective synthesis of organoselenium compounds.

| Method | Description | Example | Reference |

| Substrate-Controlled Enantioselectivity | The stereochemistry of the starting material dictates the stereochemical outcome of the product. | Synthesis of enantiomerically pure 1,2-selenoamines using (S)-α-(phenylselenyl)-2-(p-tolylsulfiny) toluene. | nih.gov |

| Chiral Catalyst-Controlled Method | A chiral catalyst or ligand is used to induce asymmetry in the product. | Rhodium-catalyzed asymmetric hydroselenation of styrene (B11656) using a chiral MeO-BIPHEP ligand. | rsc.org |

| Se-Michael Additions | Stereoselective addition of a selenium nucleophile to a chiral α,β-unsaturated carbonyl compound. | Reaction of a selenolate derivative of Boc-L-Sec-OMe with a chiral dehydroalanine (B155165) to produce a Se-Michael adduct with high diastereoselectivity. | unirioja.esacs.org |

Chiral Recognition and Stereochemical Influence in Asymmetric Transformations

Chiral organoselenium compounds, including derivatives of alanine, can act as chiral ligands or catalysts in asymmetric transformations. Their specific three-dimensional structure allows for chiral recognition, meaning they can differentiate between enantiomers or enantiotopic faces of a prochiral substrate.

The stereochemical environment of the selenium-containing amino acid can significantly influence the stereochemical outcome of a reaction. For example, the introduction of sulfur and selenium atoms at the C-4 position of a proline ring has been shown to enhance the cis geometry at the prolyl amide bond, demonstrating a clear stereochemical influence. nih.govunina.it

Furthermore, chiral organoselenium compounds have been investigated for their potential in asymmetric catalysis. researchgate.net The development of stereoselective processes involving C-Se bonds is an active area of research, with applications in the synthesis of optically active molecules. nih.gov

D-Amino Acid Specificity and its Implications in Research

The "D" configuration in this compound refers to the specific stereochemistry at the α-carbon, which is opposite to the more common "L" configuration found in naturally occurring amino acids in proteins. This D-amino acid specificity has significant implications for its use in research.

D-amino acids and their derivatives are often resistant to degradation by enzymes that specifically recognize L-amino acids. For example, D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids, but its specificity can vary. frontiersin.org The presence of a D-amino acid can therefore confer greater stability to peptides and other biomolecules in biological systems.

The unique properties of D-amino acids make them valuable tools in various research areas:

Peptide and Peptidomimetic Design: Incorporating D-amino acids into peptides can alter their conformation and increase their resistance to proteolysis, leading to longer-lasting biological effects. rsc.org

Drug Development: The use of D-amino acids can be a strategy to develop more stable and effective therapeutic agents.

Probing Biological Systems: D-amino acid derivatives can be used to study the specificity of enzymes and receptors. The metabolism of D-alanine, for instance, is a key process in some marine bacteria. nih.gov

The synthesis of unnatural amino acids, including those with D-configuration and containing selenium, is an area of active investigation. thieme-connect.com The development of synthetic routes to these compounds, such as the stereoselective synthesis of β-seleno-α-amino acids, expands the toolbox for chemical biology and medicinal chemistry research. unirioja.esacs.org

Chemical Reactivity and Reaction Mechanisms of Boc 3 Methylseleno D Ala Oh

Reactivity of the Selenoether Linkage (C-Se-C)

The carbon-selenium-carbon (C-Se-C) bond, or selenoether, is the most reactive site in the molecule under many conditions. Its reactivity is characterized by the redox-active nature of the selenium center and its ability to participate in both nucleophilic and electrophilic interactions.

The selenium atom in a selenoether exists in the -2 oxidation state and can readily undergo oxidation. This redox activity is a cornerstone of organoselenium chemistry. mdpi.comnumberanalytics.com The selenium center can be oxidized to form selenoxides (R-Se(=O)-R') and subsequently to selenones (R-Se(=O)₂-R'). wikipedia.orgnih.gov This property is fundamental to the role of selenium compounds in various chemical transformations. numberanalytics.com

The oxidation of selenoethers to selenoxides can be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org Unlike their sulfur analogs (sulfoxides), selenoxides containing a β-proton are often unstable and readily undergo a syn-elimination reaction to form an alkene, a reaction widely exploited in organic synthesis. wikipedia.org This process regenerates the selenium in a lower oxidation state, allowing it to be used in catalytic amounts with a stoichiometric co-oxidant. wikipedia.org

The redox potential of selenium compounds is a key factor in their chemical behavior. For example, the seleno-group in selenocysteine (B57510) (Sec) residues within enzymes like glutathione (B108866) peroxidase is oxidized from a selenol (R-Se⁻) to a selenenic acid (R-SeOH) as it reduces harmful hydroperoxides. nih.gov Many selenium compounds can act as pro-oxidants by generating reactive oxygen species (ROS) through redox cycling. mdpi.comnih.gov

| Oxidation State | Selenium Functional Group | Example Compound |

| -2 | Selenoether (Selenide) | Dimethyl selenide (B1212193) (CH₃-Se-CH₃) wikipedia.org |

| -2 | Selenol | Benzeneselenol (B1242743) (Ph-SeH) wikipedia.org |

| -1 | Diselenide | Diphenyl diselenide (Ph-Se-Se-Ph) wikipedia.org |

| 0 | Elemental Selenium | Se |

| +2 | Selenenic Acid | R-Se-OH wikipedia.org |

| +4 | Selenoxide | R-Se(=O)-R' wikipedia.org |

| +4 | Seleninic Acid | R-Se(=O)OH wikipedia.orgnih.gov |

| +6 | Selenone | R-Se(=O)₂-R' wikipedia.orgnih.gov |

| +6 | Selenonic Acid | R-Se(=O)₂OH wikipedia.org |

Table 1: Common Oxidation States of Selenium in Organoselenium Compounds.

The selenium atom in the selenoether of Boc-3-(Methylseleno)-D-Ala-OH is a potent nucleophile. wikipedia.org This nucleophilicity is a defining characteristic of organoselenium compounds, often exceeding that of their sulfur analogs. wikipedia.orgportlandpress.com

Nucleophilic Reactions: The lone pairs of electrons on the selenium atom make it susceptible to attack by electrophiles. A classic example is the reaction of selenoethers with alkyl halides to form stable, isolable selenonium salts. wikipedia.orgresearchgate.net This Sₙ2-type reaction highlights the high nucleophilicity of the selenium center. wikipedia.org

Electrophilic Reactions: While the selenium atom is primarily nucleophilic, organoselenium compounds can also exhibit electrophilic character. wikipedia.org Selenoethers can react with strong nucleophiles like organolithium reagents to form "ate" complexes (e.g., R'RRSe⁻Li⁺). wikipedia.org More commonly, electrophilic selenium species are generated from precursors like diselenides. wiley-vch.de For instance, the reaction of a diselenide with bromine yields a selenenyl bromide (R-Se-Br), which is a source of the electrophilic "R-Se⁺" moiety capable of reacting with nucleophiles such as alkenes. wikipedia.orgwiley-vch.de

| Reaction Type | Reactant | Product | Description |

| Nucleophilic | Alkyl Halide (R'-X) | Selenonium Salt ([R-Se(R')-R'']⁺X⁻) | The selenoether acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.orgresearchgate.net |

| Electrophilic | Organolithium (R'-Li) | Ate Complex (RR'R''Se⁻Li⁺) | The selenoether acts as an electrophile towards the strongly nucleophilic organolithium reagent. wikipedia.org |

| Redox | Oxidizing Agent (e.g., H₂O₂) | Selenoxide (R-Se(=O)-R') | The selenium center is oxidized from Se(II) to Se(IV). wikipedia.org |

Table 2: Representative Reactions of the Selenoether Moiety.

Transformations Involving the Carboxyl and Amino Functionalities

The reactivity of the amino acid backbone of this compound is typical of N-protected amino acids. The tert-butoxycarbonyl (Boc) group and the carboxylic acid group can undergo a variety of standard transformations.

The N-Boc protecting group is robust and stable towards a wide range of nucleophilic and basic conditions, which allows for selective reactions at other parts of the molecule. organic-chemistry.org Its primary reactivity is its lability under acidic conditions. organic-chemistry.orgfishersci.co.uk Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in dioxane, efficiently removes the Boc group to liberate the free amine. fishersci.co.ukacs.org This deprotection is a key step in peptide synthesis, allowing for the subsequent formation of a peptide bond. sigmaaldrich.com

The carboxyl functionality (-COOH) is a site for esterification or amide bond formation. In peptide synthesis, the carboxyl group is typically activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). sigmaaldrich.com This activation facilitates nucleophilic attack by the amino group of another amino acid or amine, forming a new amide bond. The carboxyl group can also be converted to various esters under acidic conditions with the corresponding alcohol.

Mechanistic Studies of Organoselenium Reactions

The mechanisms of organoselenium reactions are well-studied and provide insight into the unique reactivity of these compounds. One of the most significant is the selenoxide elimination. wikipedia.org

The selenoxide elimination mechanism is a concerted, pericyclic process that proceeds via a five-membered cyclic transition state. wikipedia.org After oxidation of the selenoether to a selenoxide, the selenium and the β-proton that will be eliminated must adopt a syn-coplanar arrangement. The selenoxide oxygen acts as an internal base, abstracting the β-proton while the C-Se bond cleaves, leading to the formation of an alkene and a selenenic acid (R-SeOH). wikipedia.org This stereospecific syn-elimination is a powerful tool for introducing double bonds into molecules with high control.

Mechanistic studies of redox processes have revealed the roles of various intermediates. mdpi.com For example, the oxidation of selenols proceeds through a selenenic acid intermediate, which is crucial in the catalytic cycles of selenoenzymes. nih.gov In some catalytic reactions, the active selenium species is regenerated by a co-oxidant, and the mechanism involves the continuous cycling of the selenium atom between different oxidation states. researchgate.net Rhodium-catalyzed reactions with organoselenium compounds have been shown to proceed through intermediates like Rh-hydride species formed by the oxidative addition of the catalyst to a Se-H bond. mdpi.com

Comparison of Reactivity with Sulfur Analogs

The chemical behavior of this compound is often best understood by comparing it to its sulfur analog, N-Boc-methionine. The differences arise from the fundamental properties of selenium versus sulfur.

Bonding and Stability: The C-Se bond is significantly longer and weaker than the C-S bond. wikipedia.org This lower bond energy contributes to the higher reactivity of organoselenium compounds.

Nucleophilicity and Acidity: Selenium is more nucleophilic than sulfur. wikipedia.org Consequently, selenolates (RSe⁻) are more powerful nucleophiles than thiolates (RS⁻). nih.gov Selenols are also more acidic than thiols; for example, benzeneselenol has a pKₐ of 5.9, while thiophenol has a pKₐ of 6.5. wikipedia.org

Redox Chemistry: The most striking difference lies in redox chemistry. Selenoethers are more easily oxidized than thioethers. portlandpress.com The resulting selenoxides are much less stable than the corresponding sulfoxides and readily undergo elimination reactions, a transformation that requires much harsher conditions for sulfoxides. wikipedia.org This difference in stability and reactivity is a major reason for the use of selenium reagents in specific synthetic applications. wikipedia.org

| Property | Organoselenium (C-Se) | Organosulfur (C-S) | Reference |

| C-X Bond Length | ~198 pm | ~181 pm | wikipedia.org |

| C-X Bond Energy | ~234 kJ/mol | ~272 kJ/mol | wikipedia.org |

| Nucleophilicity | Higher | Lower | wikipedia.orgportlandpress.com |

| Acidity of R-XH | More Acidic (lower pKₐ) | Less Acidic (higher pKₐ) | wikipedia.org |

| Oxide Stability | Selenoxides are often unstable; undergo facile syn-elimination. | Sulfoxides are generally stable. | wikipedia.org |

Table 3: Comparison of Key Physicochemical Properties of Organoselenium and Organosulfur Compounds.

Q & A

Q. What are the recommended storage conditions for Boc-3-(Methylseleno)-D-Ala-OH to ensure stability during peptide synthesis?

- Methodological Answer: Store the compound at 0–6°C in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation of the methylseleno group. Similar Boc-protected amino acids (e.g., Boc-3-(4-thiazolyl)-D-Ala-OH) require strict temperature control to avoid decomposition, as noted in stability studies . For short-term use, keep desiccated at room temperature away from light.

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer:

- HPLC : Use hydrophilic interaction liquid chromatography (HILIC) with UV detection (≥97.0% purity threshold) .

- NMR : Analyze H and C spectra to confirm the Boc group, methylseleno moiety, and stereochemistry. Compare chemical shifts with analogs like Boc-3-(2-naphthyl)-β-Ala-OH .

- Mass Spectrometry (MS) : Monitor isotopic patterns (e.g., Se abundance) to distinguish selenium-containing derivatives from sulfur analogs .

Q. How can researchers introduce the methylseleno group into D-alanine during synthesis?

- Methodological Answer:

- Step 1 : Protect D-alanine’s amine with a Boc group using di-tert-butyl dicarbonate (BocO) in a basic aqueous/organic biphasic system (e.g., THF/NaHCO) .

- Step 2 : React the Boc-protected intermediate with methylselenol (CHSeH) under controlled pH (7–8) to avoid racemization. Use a Schlenk line to handle air-sensitive reagents .

- Step 3 : Purify via recrystallization (e.g., ethyl acetate/hexane) or flash chromatography (silica gel, 5% MeOH in DCM) .

Advanced Research Questions

Q. How does the methylseleno substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS) compared to sulfur or oxygen analogs?

- Methodological Answer:

- Reactivity : The methylseleno group’s larger atomic radius and lower electronegativity vs. sulfur may reduce steric hindrance but increase susceptibility to oxidation. Use coupling agents like HATU/DIPEA in DMF for optimal activation .

- Monitoring : Track coupling completion via Kaiser test or FTIR (disappearance of free amine peaks). Compare reaction times with Boc-3-(3-pyridyl)-D-Ala-OH, which shows similar steric profiles .

- Data Contradiction Tip : If low yields occur, verify selenium content via ICP-MS to rule out oxidative degradation .

Q. What strategies resolve contradictions between theoretical and observed NMR data for this compound?

- Methodological Answer:

- Isotopic Effects : Selenium’s nuclear spin () causes splitting patterns distinct from sulfur. Simulate spectra using software (e.g., MestReNova) with Se coupling constants .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d) may interact with the seleno group. Compare spectra in CDCl vs. DO to identify solvent-induced shifts .

- Validation : Cross-reference with X-ray crystallography data from analogs like Boc-3-(biphenylyl)-D-Ala-OH to confirm bond angles and stereochemistry .

Q. How can researchers optimize the removal of the Boc group in selenium-containing peptides without damaging the methylseleno moiety?

- Methodological Answer:

- Acidic Conditions : Use TFA/DCM (1:99 v/v) for 30 minutes at 0°C to minimize selenoether cleavage. Avoid prolonged exposure to strong acids (e.g., HCl/dioxane) .

- Alternative Deprotection : Test mild reagents like TMSOTf in the presence of scavengers (e.g., anisole) to reduce side reactions .

- Post-Cleavage Analysis : Confirm integrity via LC-MS and compare with control reactions using Boc-D-Ala-OH .

Safety and Environmental Considerations

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodological Answer:

- PPE : Wear N95 masks, nitrile gloves, and goggles to prevent inhalation/contact. Selenium compounds can emit toxic fumes upon decomposition .

- Waste Disposal : Quench residual selenium-containing waste with 10% NaHCO before disposal. Follow institutional guidelines for heavy metal waste, as outlined for Boc-3-(4-thiazolyl)-D-Ala-OH .

- Spill Management : Use absorbent materials (e.g., vermiculite) and ventilate the area. Avoid reducing agents that may generate volatile selenides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.